1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: is a chemical compound with the molecular formula C13H12O4 . It is known for its unique structure, which includes a benzo[c]chromen-6-one core with hydroxyl groups at the 1 and 3 positions. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the central and peripheral nervous systems .
Mode of Action
It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .
Biochemical Pathways
It’s worth noting that similar compounds have been found to be involved in the modulation of neurodegenerative diseases .
Result of Action
Similar compounds have been shown to possess low toxicity and act as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities .
Biochemical Analysis
Biochemical Properties
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . These interactions can lead to the modulation of signaling pathways that are critical for cellular function. Additionally, the compound’s hydroxyl groups allow it to form hydrogen bonds with other biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its interaction with phosphodiesterase enzymes results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides within the cell . This modulation of enzyme activity can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been found to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a precursor compound and reagents.
Reaction Conditions: A common method involves the reaction of the precursor compound with aluminum chloride (AlCl3) in chlorobenzene.
Isolation and Purification: After the reaction, the mixture is added to ice water, resulting in the formation of a precipitate. The precipitate is extracted with ethyl acetate, and the organic layer is concentrated under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a central and peripheral nervous system stimulant.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound shares a similar core structure but lacks the hydroxyl group at the 1 position.
Urolithin A: A related compound with similar biological activities, known for its potential anti-aging effects.
Uniqueness
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h5-6,14-15H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOXXIZKHZBTOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3OC2=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184485 | |
Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-45-0 | |
Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.